Biotin Carboxylase Inhibition: Direct Head-to-Head IC₅₀ Comparison with Imidazole-Pyrimidine Inhibitor from Same Discovery Campaign
In the same biochemical assay format reported in the primary discovery publication (Mochalkin et al., 2009), 5-methyl-6-phenylquinazoline-2,4-diamine (OA4) exhibited an IC₅₀ of 333 nM against E. coli biotin carboxylase [1]. This value is within 1% of the IC₅₀ reported for the imidazole-pyrimidine inhibitor co-crystallized in PDB entry 2W71 (IC₅₀ = 334 nM), representing a structurally distinct chemotype from the same screening campaign [2]. The near-identical potency between these two structurally divergent scaffolds indicates that 5-methyl-6-phenylquinazoline-2,4-diamine achieves comparable target engagement through a distinct pharmacophoric geometry, providing an alternative chemical starting point for medicinal chemistry optimization without potency loss.
| Evidence Dimension | Biotin carboxylase (E. coli) enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 333 nM |
| Comparator Or Baseline | Imidazole-pyrimidine inhibitor (PDB: 2W71); IC₅₀ = 334 nM |
| Quantified Difference | 333 nM vs. 334 nM (<1% difference in potency) |
| Conditions | E. coli biotin carboxylase biochemical assay; conditions as described in Mochalkin et al., ACS Chem Biol 2009, 4:473-483 |
Why This Matters
This enables selection of an alternative chemotype with near-identical target potency but structurally distinct IP position and different physicochemical optimization vectors.
- [1] BindingDB. 2W6P (OA4) Biotin Carboxylase IC₅₀: 333 nM. BindingDB entry for PDB 2W6P. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_pdbids.jsp?pdbids=2W6P View Source
- [2] RCSB PDB. 2W71: Crystal structure of Biotin carboxylase from E. coli in complex with the imidazole-pyrimidine inhibitor; IC₅₀: 334 nM. RCSB Protein Data Bank. https://www.rcsb.org/structure/2W71 View Source
